Ethyl 2-(4-chloro-3-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-chloro-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-3-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2-(4-chlorophenyl)acetate to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-(4-chloro-3-aminophenyl)acetate.
Substitution: Ethyl 2-(4-substituted-3-nitrophenyl)acetate.
Hydrolysis: 2-(4-chloro-3-nitrophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-(4-chloro-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Ethyl 2-(4-chloro-3-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2-(3-nitrophenyl)acetate: Lacks the chlorine substituent, which can affect its reactivity and binding properties.
Ethyl 2-(4-bromo-3-nitrophenyl)acetate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWGMBEACNSAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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